Tetramethylene dithiocyanate

Catalog No.
S15683774
CAS No.
7346-35-2
M.F
C6H8N2S2
M. Wt
172.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylene dithiocyanate

CAS Number

7346-35-2

Product Name

Tetramethylene dithiocyanate

IUPAC Name

4-thiocyanatobutyl thiocyanate

Molecular Formula

C6H8N2S2

Molecular Weight

172.3 g/mol

InChI

InChI=1S/C6H8N2S2/c7-5-9-3-1-2-4-10-6-8/h1-4H2

InChI Key

SDOXAONWZOPJRB-UHFFFAOYSA-N

Canonical SMILES

C(CCSC#N)CSC#N

Tetramethylene dithiocyanate is an organosulfur compound with the chemical formula C4H4N2S2C_4H_4N_2S_2. It features two thiocyanate groups (–SCN) attached to a tetramethylene backbone. This compound is characterized by its unique structure, which allows it to participate in various

  • Nucleophilic Substitution Reactions: The thiocyanate groups can be replaced by other nucleophiles, leading to the formation of different derivatives. This property makes it a valuable intermediate in organic synthesis .
  • Complex Formation: The compound can form stable complexes with transition metals, which are useful in various analytical applications, including the detection of metal ions.
  • Reactivity with Oxidizing Agents: Tetramethylene dithiocyanate can react with strong oxidizing agents, resulting in the formation of different products depending on the reaction conditions.

Tetramethylene dithiocyanate can be synthesized through several methods:

  • Direct Reaction: One common method involves the reaction of tetramethylammonium hydroxide with thiocyanic acid under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated through evaporation and crystallization.
  • Alternative Routes: Other synthetic routes may involve the use of different precursors or catalysts to enhance yield and purity. Industrial production often employs continuous reactors to optimize these processes for larger-scale applications .

Tetramethylene dithiocyanate has a variety of applications:

  • Analytical Chemistry: It is used as a reagent for detecting metal ions and in various analytical techniques due to its ability to form complexes with metals .
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of other organic compounds, particularly those involving thiocyanate functionalities.
  • Industrial Uses: It may also find applications in manufacturing processes where thiocyanate groups are beneficial, such as in dye production or as stabilizers in formulations .

Research into the interactions of tetramethylene dithiocyanate with other substances is ongoing. Studies have shown that it can engage in complex formation with various metal ions, which can be exploited for analytical purposes. Understanding these interactions is crucial for developing methods that utilize this compound effectively in both laboratory and industrial settings.

Several compounds share structural similarities with tetramethylene dithiocyanate, primarily due to their thiocyanate groups or similar backbones. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Tetramethylammonium thiocyanateContains a tetramethylammonium groupKnown for its solubility and stability
Methylene bis(thiocyanate)Contains two thiocyanate groupsExhibits strong reactivity with bases
HexamethylenetetramineHeterocyclic compound with nitrogenUsed widely in plastics and pharmaceuticals

Uniqueness

Tetramethylene dithiocyanate stands out due to its specific arrangement of thiocyanate groups, which imparts distinct chemical properties compared to similar compounds. Its ability to form stable complexes with transition metals and participate in nucleophilic substitutions makes it particularly valuable for synthetic and analytical applications.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

172.01289061 g/mol

Monoisotopic Mass

172.01289061 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

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